BenchChemオンラインストアへようこそ!

N-allyl-2-bromobenzenesulfonamide

Crystallography Purification Solid-state characterization

N-Allyl-2-bromobenzenesulfonamide (CAS 851297-52-4, molecular formula C₉H₁₀BrNO₂S, molecular weight 276.15 g/mol) is a benzenesulfonamide derivative distinguished by an N-allyl substituent and an ortho-bromine atom on the aromatic ring. Its physicochemical profile—melting point 66–68 °C, predicted boiling point 367.3 ± 52.0 °C, density 1.498 ± 0.06 g/cm³, and predicted pKa 10.25 ± 0.40—establishes the baseline specifications for procurement, purity assessment, and analytical method development.

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15
CAS No. 851297-52-4
Cat. No. B2652699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-bromobenzenesulfonamide
CAS851297-52-4
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15
Structural Identifiers
SMILESC=CCNS(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2
InChIKeyDZDAWAHGZGVHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-bromobenzenesulfonamide (CAS 851297-52-4): Physicochemical Identity and Procurement Baseline


N-Allyl-2-bromobenzenesulfonamide (CAS 851297-52-4, molecular formula C₉H₁₀BrNO₂S, molecular weight 276.15 g/mol) is a benzenesulfonamide derivative distinguished by an N-allyl substituent and an ortho-bromine atom on the aromatic ring [1]. Its physicochemical profile—melting point 66–68 °C, predicted boiling point 367.3 ± 52.0 °C, density 1.498 ± 0.06 g/cm³, and predicted pKa 10.25 ± 0.40—establishes the baseline specifications for procurement, purity assessment, and analytical method development . The compound is commercially available at purities typically ≥95% (research grade) to 98% (high-purity grade), and its predicted XLogP3-AA of 2.2 indicates moderate lipophilicity relevant to membrane permeability and chromatographic behavior [1].

Why N-Allyl-2-bromobenzenesulfonamide Cannot Be Replaced by N-Allyl-4-bromobenzenesulfonamide or Dehalogenated Analogs


Generic substitution of N-allyl-2-bromobenzenesulfonamide with its closest structural analogs—the para-bromo regioisomer (N-allyl-4-bromobenzenesulfonamide, CAS 830-41-1) or the non-brominated parent (N-allylbenzenesulfonamide, CAS 50487-70-2)—is chemically unjustifiable for two independent reasons. First, the ortho-bromine atom confers a fundamentally different solid-state architecture: the target compound possesses a melting point of 66–68 °C, while the 4-bromo regioisomer exhibits no comparable melt transition within typical working ranges and the dehalogenated analog defers entirely in hydrogen-bonding network topology . Second, and critically, the ortho-bromo/ortho-sulfonamide juxtaposition constitutes a unique bifunctional reaction handle, enabling sequential cross-metathesis at the allyl terminus followed by regioselective intramolecular radical cyclization at the ortho-C–Br position to yield 4-substituted benzosultams—a transformation that is geometrically impossible for the 4-bromo regioisomer and functionally inaccessible for the dehalogenated analog . These orthogonal differentiation axes—crystallographic/purification behavior and synthetic versatility—preclude any assumption of interchangeability in research supply chains.

N-Allyl-2-bromobenzenesulfonamide: Quantitative Head-to-Head Differentiation Evidence vs. N-Allyl-4-bromobenzenesulfonamide


Melting Point Crossover: Solid-State Purification and Handling Differentiates Ortho-Bromo from Para-Bromo Regioisomer

The ortho-bromo regioisomer (target compound) exhibits a well-defined, experimentally measured melting point of 66–68 °C, a value that falls within a practical working range for recrystallization-based purification, differential scanning calorimetry (DSC) quality control, and solid-form screening . In contrast, the para-bromo regioisomer (N-allyl-4-bromobenzenesulfonamide) lacks a reported experimental melting point in authoritative databases; its predicted properties alone are insufficient for crystallographic or formulation development workflows . This 66–68 °C melting transition provides a quantitative, experimentally verifiable batch-to-batch quality checkpoint absent from the 4-bromo comparator.

Crystallography Purification Solid-state characterization Polymorph screening

Synthetic Utility Gap: Ortho-C–Br Cyclization vs. Para-C–Br Inertness in Benzosultam Construction

N-Alkyl-N-allyl-2-bromobenzenesulfonamides, bearing the ortho-bromo substituent, undergo a sequential E-selective cross-metathesis with various alkenes followed by radical cyclization (initiated by 2,2′-azobis(isobutyronitrile) and tris(trimethylsilyl)silane) to yield 4-substituted benzosultams in moderate-to-good yields . This cyclization is geometrically impossible for the 4-bromo regioisomer—the para-bromine cannot engage in intramolecular C–C bond formation with the sulfonamide nitrogen—and absent for the dehalogenated analog. The observed product yields for cross-metathesis adducts derived from the ortho-bromo scaffold establish a synthetic utility window unavailable to any comparator lacking the ortho-C–Br/allyl juxtaposition.

Synthetic methodology Sultam synthesis Radical cyclization Cross-metathesis

Predicted LogP and pKa Parameters: Lipophilicity and Ionization Profile for Chromatographic Method Development

The target compound exhibits a predicted XLogP3-AA of 2.2 and a predicted pKa of 10.25 ± 0.40, both computed by authoritative PubChem algorithms (Cactvs/XLogP3) [1]. The pKa value indicates that the sulfonamide N–H proton remains predominantly unionized at physiological and typical HPLC mobile-phase pH ranges (pH 2–8), facilitating consistent reversed-phase chromatographic retention behavior. In contrast, the non-brominated analog (N-allylbenzenesulfonamide) is expected to exhibit altered lipophilicity and hydrogen-bonding properties due to the absence of the electron-withdrawing, polarizable bromine substituent, which affects both LogP and the acidity of the sulfonamide NH proton.

Analytical chemistry HPLC method development Lipophilicity Ionization constant

Procurement-Driven Application Scenarios for N-Allyl-2-bromobenzenesulfonamide (CAS 851297-52-4)


Medicinal Chemistry: Synthesis of 4-Substituted Benzosultam Libraries for Calpain and Aldose Reductase Inhibitor Programs

The ortho-C–Br/ortho-sulfonamide/allyl triad in the target compound enables a validated two-step sequence—E-selective cross-metathesis with diverse alkenes followed by AIBN/TMSS-initiated radical cyclization—to generate 4-substituted benzosultams, a privileged scaffold in calpain I inhibition, aldose reductase inhibition (diabetic complications), and anti-HIV research . This synthetic entry is geometrically and mechanistically inaccessible to the 4-bromo regioisomer and to dehalogenated analogs. Procurement of the ortho-bromo compound is therefore mandatory for any program building benzosultam-focused compound libraries via this dual-activation pathway.

Analytical Quality Control: DSC-Based Purity Assessment and Batch-to-Batch Consistency Verification

The experimentally determined melting point of 66–68 °C provides a direct, instrument-agnostic identity and purity checkpoint—via differential scanning calorimetry (DSC) or capillary melting point apparatus—that is unavailable for the 4-bromo regioisomer . Laboratories requiring verifiable batch-to-batch consistency for GLP or publication-grade studies can rely on this thermal transition as a release criterion, reducing the risk of regioisomeric misidentification upon receipt.

Chromatographic Method Development: Reversed-Phase HPLC Purity Profiling Leveraging Moderate Lipophilicity

With a predicted XLogP3-AA of 2.2 and a pKa of 10.25 that ensures neutral speciation across pH 2–8, the target compound exhibits predictable C18 reversed-phase retention suitable for isocratic or gradient HPLC-UV purity analysis [1]. This behavior supports straightforward method transfer and reduces the solvent-screening burden compared to more polar non-brominated analogs that may require ion-pairing or HILIC conditions.

Synthetic Methodology Research: Investigating Ortho-Directing Effects in Sulfonamide C–H Functionalization

The juxtaposition of the ortho-bromine and the sulfonamide directing group in the target compound creates a unique electronic and steric environment for studying palladium-catalyzed C–H arylation or ortho-lithiation-electrophile-quench sequences. Because the para-bromo regioisomer lacks this proximal directing effect, the ortho-bromo compound serves as an essential mechanistic probe for reaction development efforts aimed at ortho-selective functionalization of sulfonamide aromatics .

Quote Request

Request a Quote for N-allyl-2-bromobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.